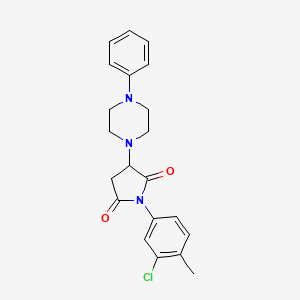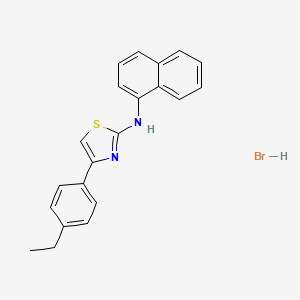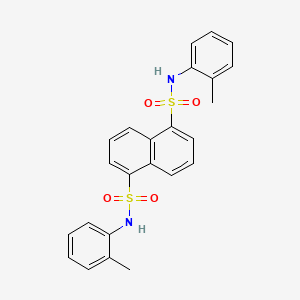
N,N'-bis(2-methylphenyl)-1,5-naphthalenedisulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(2-methylphenyl)-1,5-naphthalenedisulfonamide (also known as BNDS) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BNDS is a sulfonamide-based compound that contains two 2-methylphenyl groups attached to a naphthalene core. This compound has been synthesized in various ways and has been studied extensively for its biological and chemical properties.
作用機序
The mechanism of action of BNDS is not fully understood, but it is believed to act as an inhibitor of enzymes involved in various biological processes. BNDS has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. BNDS has also been shown to inhibit the activity of aldose reductase, an enzyme that is involved in the pathogenesis of diabetic complications.
Biochemical and Physiological Effects:
BNDS has been shown to have various biochemical and physiological effects. In vitro studies have shown that BNDS inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. BNDS has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines. In animal studies, BNDS has been shown to reduce blood glucose levels and improve insulin sensitivity.
実験室実験の利点と制限
One advantage of BNDS is its ability to act as a fluorescent probe for the detection of metal ions, which makes it a useful tool for analytical chemistry. Another advantage is its potential as a therapeutic agent for the treatment of various diseases, including cancer and diabetes. However, one limitation of BNDS is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the research on BNDS. One potential direction is the development of BNDS-based fluorescent probes for the detection of other substances, such as biomolecules. Another potential direction is the investigation of the mechanism of action of BNDS, which could lead to the discovery of new therapeutic targets. Additionally, the development of BNDS derivatives with improved solubility and bioavailability could lead to the development of new therapeutic agents.
合成法
The synthesis of BNDS has been achieved through various methods, including the reaction of 2-methylphenylamine with 1,5-naphthalenedisulfonyl chloride in the presence of a base, such as triethylamine. Other methods involve the reaction of 2-methylphenylamine with naphthalene-1,5-disulfonyl dichloride or the reaction of 2-methylphenylamine with naphthalene-1,5-disulfonyl chloride in the presence of a base, such as sodium hydroxide.
科学的研究の応用
BNDS has been studied for its potential applications in various scientific fields, including material science, analytical chemistry, and biochemistry. In material science, BNDS has been used as a fluorescent probe for the detection of metal ions. In analytical chemistry, BNDS has been used as a reagent for the determination of various substances, such as amino acids and proteins. In biochemistry, BNDS has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer and diabetes.
特性
IUPAC Name |
1-N,5-N-bis(2-methylphenyl)naphthalene-1,5-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S2/c1-17-9-3-5-13-21(17)25-31(27,28)23-15-7-12-20-19(23)11-8-16-24(20)32(29,30)26-22-14-6-4-10-18(22)2/h3-16,25-26H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUBGSAADHJDRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,5-N-bis(2-methylphenyl)naphthalene-1,5-disulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

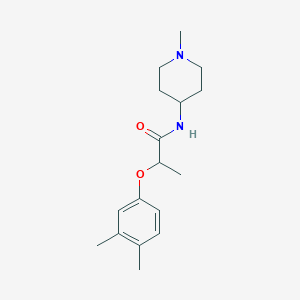

![N-(tert-butyl)-3-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4988739.png)
![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B4988743.png)
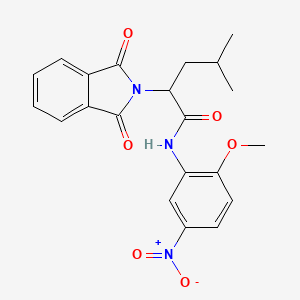
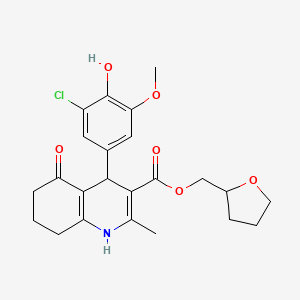
![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4988758.png)
![1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate](/img/structure/B4988764.png)
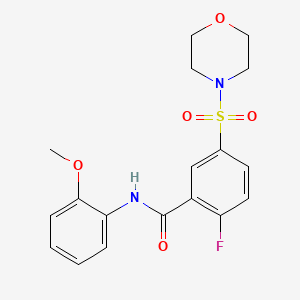

![N-benzyl-1-cyclopropyl-N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B4988787.png)
